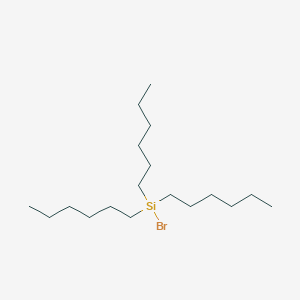
Bromotrihexylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromotrihexylsilane is an organosilicon compound with the chemical formula C₁₈H₃₉BrSi . It is a silyl halide, characterized by the presence of a silicon atom bonded to a bromine atom and three hexyl groups. This compound is typically a colorless liquid under standard conditions and is known for its stability in the absence of water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromotrihexylsilane can be synthesized through the reaction of silicon tetrabromide with hexylmagnesium bromide in a Grignard reaction . The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:
SiBr4+3C6H13MgBr→C18H39BrSi+3MgBr2
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale Grignard reactions, where silicon tetrabromide is reacted with hexylmagnesium bromide in the presence of a suitable solvent like diethyl ether or tetrahydrofuran. The reaction mixture is then purified through distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Bromotrihexylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form silanols.
Reduction Reactions: The compound can be reduced to form trihexylsilane.
Oxidation Reactions: this compound can be oxidized to form siloxanes.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or alkoxides under basic conditions.
Reduction Reactions: Often use reducing agents like lithium aluminum hydride.
Oxidation Reactions: Utilize oxidizing agents such as hydrogen peroxide or ozone.
Major Products Formed
Silanols: Formed from substitution reactions.
Trihexylsilane: Resulting from reduction reactions.
Siloxanes: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Bromotrihexylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of bromotrihexylsilane involves the formation of a reactive intermediate when the bromine atom is displaced by a nucleophile. This intermediate can then undergo further reactions to form the desired product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromotrimethylsilane: Another silyl halide with three methyl groups instead of hexyl groups.
Chlorotrihexylsilane: Similar structure but with a chlorine atom instead of bromine.
Trihexylsilane: Lacks the halide group, making it less reactive in certain types of reactions.
Uniqueness
Bromotrihexylsilane is unique due to its combination of a bromine atom and three hexyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in organic synthesis and industrial applications where specific reactivity is required .
Eigenschaften
CAS-Nummer |
11643-50-8 |
|---|---|
Molekularformel |
C18H39BrSi |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
bromo(trihexyl)silane |
InChI |
InChI=1S/C18H39BrSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
CDYBQTCHNJVRMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



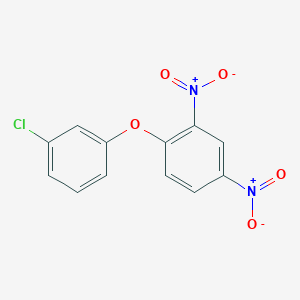

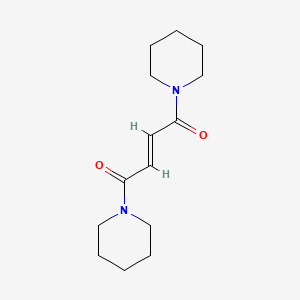
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
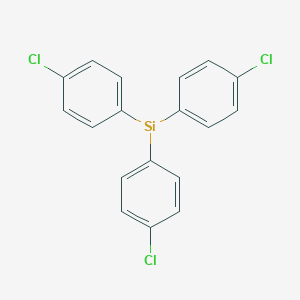

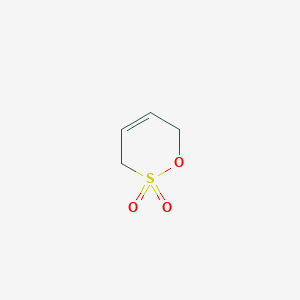
![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
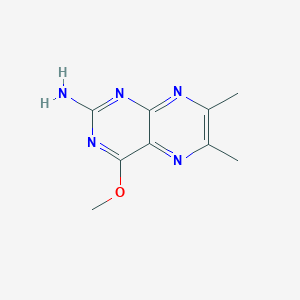


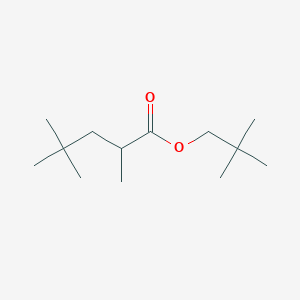
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
